Functional Selectivity: Validated Binder with No Detectable PLpro Inhibition vs. Active Fragments Fr12895 and Fr12338
In the primary FBDD study, Fr14367 was confirmed as a validated crystallographic binder to PLpro-C111S but exhibited no measurable inhibition of PLpro protease activity or deISGylase activity at the concentrations tested, in contrast to two other fragments from the same 800‑compound library: Fr12895 inhibited PLpro protease activity with IC50 = 8.013 μM (fluorogenic substrate RLRGG‑AMC), and Fr12338 inhibited deISGylase activity with IC50 = 4.5 μM (substrate Ac‑ISG15prox‑Rh110MP) . This functional dichotomy makes Fr14367 a chemically tractable negative‑control probe or a growth vector that can be elaborated without introducing background inhibitory activity.
| Evidence Dimension | PLpro biochemical inhibition (protease or deISGylase activity) |
|---|---|
| Target Compound Data | No inhibition detected at concentrations tested (Fr14367) |
| Comparator Or Baseline | Fr12895: IC50 = 8.013 μM (protease); Fr12338: IC50 = 4.5 μM (deISGylase) |
| Quantified Difference | Qualitative (active vs. inactive); Fr14367 does not reach IC50 threshold measurable in the assay system |
| Conditions | SARS‑CoV‑2 PLpro‑C111S; fluorogenic substrate RLRGG‑AMC (protease) / Ac‑ISG15prox‑Rh110MP (deISGylase); biochemical assay |
Why This Matters
For procurement, selecting Fr14367 over an active fragment guarantees a validated binding scaffold with no confounding functional activity, enabling clean structure‑guided elaboration or use as a dedicated negative control in biochemical profiling.
- [1] Wang, W.-W., Huang, L.-Q., Xu, Q., et al. (2026) Crystallographic fragment screening discovers novel micromolar active inhibitors and druggable hotspots of SARS-CoV-2 PLpro. International Journal of Biological Macromolecules, 347, 150689. View Source
